4-(3,5-Dioxopiperazin-1-yl)benzaldehyde
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Overview
Description
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is characterized by the presence of a benzaldehyde group attached to a piperazine ring that contains two keto groups at positions 3 and 5. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dioxopiperazin-1-yl)benzaldehyde typically involves the reaction of piperazine derivatives with benzaldehyde under controlled conditions. One common method includes the use of a piperazine derivative that is reacted with benzaldehyde in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product . The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3,5-Dioxopiperazin-1-yl)benzoic acid.
Reduction: Formation of 4-(3,5-Dioxopiperazin-1-yl)benzyl alcohol.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dioxopiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dioxopiperazin-1-yl)benzoic acid
- 4-(3,5-Dioxopiperazin-1-yl)benzyl alcohol
- 4-(3,5-Dioxopiperazin-1-yl)benzene derivatives
Uniqueness
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde is unique due to its specific structural features, which include the combination of a benzaldehyde group with a piperazine ring containing two keto groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-(3,5-dioxopiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c14-7-8-1-3-9(4-2-8)13-5-10(15)12-11(16)6-13/h1-4,7H,5-6H2,(H,12,15,16) |
InChI Key |
SVEKQVMRZARJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)CN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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